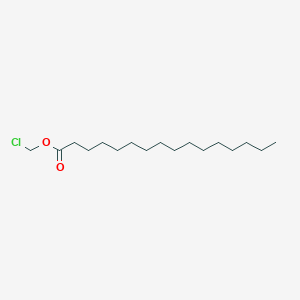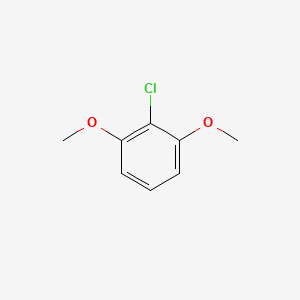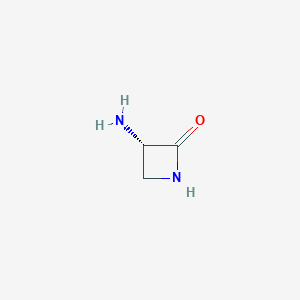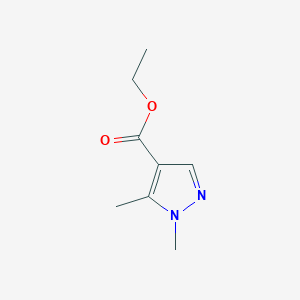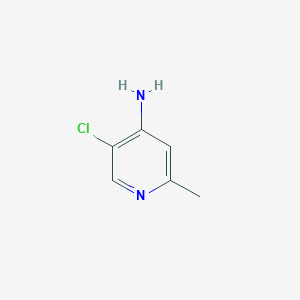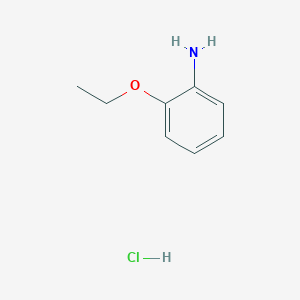
邻苯乙二胺盐酸盐
描述
o-Phenetidine, also known as 2-Ethoxyaniline, is a chemical compound with the molecular formula C8H11NO . It is used as an intermediate in the synthesis of pharmaceutical drugs .
Synthesis Analysis
The synthesis of phenacetin, a compound related to o-Phenetidine, is a straightforward, two-step process. The first step involves the protonation of the amine, which allows for the purification of the o-Phenetidine . This process introduces the classic reaction of an amine with an anhydride to form an amide .
Molecular Structure Analysis
The o-Phenetidine molecule contains a total of 21 bonds. There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .
Chemical Reactions Analysis
The preparation of phenacetin introduces the classic reaction of an amine with an anhydride to form an amide . Amines such as o-Phenetidine are generally sensitive to air and over time, they slowly decompose to produce dark-colored polymeric “tars” .
Physical And Chemical Properties Analysis
o-Phenetidine Hydrochloride is a solid at 20 degrees Celsius . It is very sensitive to exposure to light and air . It is slightly soluble in water .
科学研究应用
Application 1: Anticorrosive Coating
- Summary of the Application: o-Phenetidine Hydrochloride, also known as poly o-phenetidine (POPT), is used in combination with titanium dioxide (TiO2) nanoparticles to create a nanocomposite that serves as an anticorrosive coating . This coating is particularly effective for protecting stainless steel materials.
- Methods of Application or Experimental Procedures: The POPT/TiO2 nanocomposite is electropolymerized on 304 stainless steel material using cyclic voltammetry, Galvanostatic, and Potentiostatic techniques . Different types (Anatase, Rutile, and a mixture of them) and different ratios (0.05, 0.15, 0.20 g) of TiO2 nanoparticles are used in the process .
- Results or Outcomes: The POPT/TiO2 mixture type with 0.15 g TiO2 nanoparticles showed considerable protection against corrosion in a 0.5 M HCl solution compared with other types and ratios of POPT/TiO2 nanocomposites .
Application 2: Synthesis of Pharmaceutical Drugs
- Summary of the Application: o-Phenetidine Hydrochloride is used as an intermediate in the synthesis of various pharmaceutical drugs .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific drug being synthesized. However, it typically involves various chemical reactions under controlled conditions .
- Results or Outcomes: The outcome of using o-Phenetidine Hydrochloride in the synthesis of pharmaceutical drugs is the production of the desired drug compound .
Application 3: Synthesis of Phenacetin
- Summary of the Application: o-Phenetidine Hydrochloride is used in the synthesis of Phenacetin, a pain-relieving and fever-reducing drug .
- Methods of Application or Experimental Procedures: The synthesis involves warming the o-Phenetidine Hydrochloride solution on a hot plate, adding acetic anhydride while swirling the solution, and then adding a sodium acetate solution .
- Results or Outcomes: The result of this process is the formation of Phenacetin .
Application 4: Synthesis of Dyes
- Summary of the Application: o-Phenetidine Hydrochloride is used as an intermediate in the synthesis of various dyes .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific dye being synthesized. However, it typically involves various chemical reactions under controlled conditions .
- Results or Outcomes: The outcome of using o-Phenetidine Hydrochloride in the synthesis of dyes is the production of the desired dye compound .
Application 5: Synthesis of Sweetener Dulcin
- Summary of the Application: o-Phenetidine Hydrochloride is used in the synthesis of Dulcin, a sweetener .
- Methods of Application or Experimental Procedures: The synthesis involves various chemical reactions under controlled conditions .
- Results or Outcomes: The result of this process is the formation of Dulcin .
安全和危害
未来方向
While specific future directions for o-Phenetidine Hydrochloride are not mentioned in the search results, it’s worth noting that it is used as an intermediate in the synthesis of pharmaceutical drugs , indicating its potential for continued use in pharmaceutical research and development.
Relevant Papers
The paper titled “Synthesis of Phenacetin” provides a detailed explanation of the synthesis process of phenacetin, a compound related to o-Phenetidine . Another paper titled “Synthesis and pharmacological activities of azo dye derivatives” discusses the significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
属性
IUPAC Name |
2-ethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODQIPYRQHAZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501386 | |
| Record name | 2-Ethoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Phenetidine Hydrochloride | |
CAS RN |
89808-01-5 | |
| Record name | 2-Ethoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Phenetidine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



